2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-chlorophenyl)acetamide
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Overview
Description
2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-chlorophenyl)acetamide is a complex organic compound with a molecular formula of C20H14Cl2N4O2S3 and a molecular weight of 509.458 g/mol This compound is known for its unique structure, which includes multiple functional groups such as cyano, isothiazolyl, and chlorophenyl groups
Preparation Methods
The synthesis of 2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-chlorophenyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the key intermediate, 2-(4-chloroanilino)-2-oxoethyl sulfanyl, which is then reacted with 4-cyano-5-isothiazolyl sulfanyl to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of reagents.
Chemical Reactions Analysis
2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-chlorophenyl)acetamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-chlorophenyl)acetamide can be compared with other similar compounds, such as:
2-[(4-Cyano-3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide: This compound has similar structural features but includes additional chloro groups, which may affect its reactivity and biological activity.
2-[(4-Cyano-3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-fluorophenyl)acetamide:
These comparisons highlight the uniqueness of this compound and its potential advantages in various research applications.
Properties
CAS No. |
364615-75-8 |
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Molecular Formula |
C20H14Cl2N4O2S3 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-[[3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C20H14Cl2N4O2S3/c21-12-1-5-14(6-2-12)24-17(27)10-29-19-16(9-23)20(31-26-19)30-11-18(28)25-15-7-3-13(22)4-8-15/h1-8H,10-11H2,(H,24,27)(H,25,28) |
InChI Key |
TZNZETRZVDYPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)Cl)C#N)Cl |
Origin of Product |
United States |
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